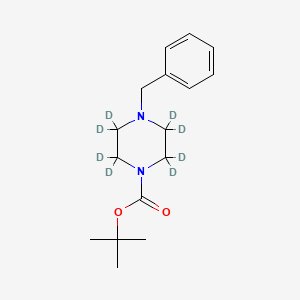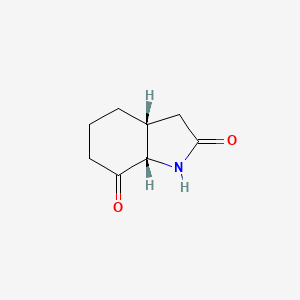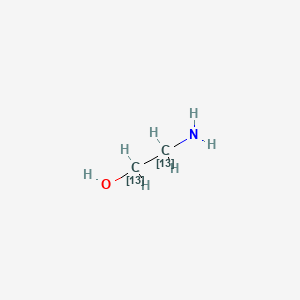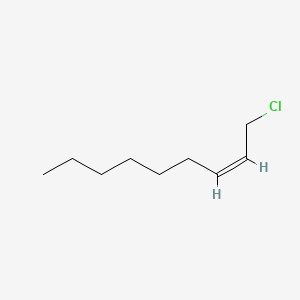
(Z)-1-Chloro-2-nonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Chloro-2-nonene is an organic compound characterized by the presence of a chlorine atom attached to the first carbon of a nonene chain, with a double bond between the second and third carbons in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-1-Chloro-2-nonene can be synthesized through several methods. One common approach involves the chlorination of 1-nonene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure the formation of the Z-isomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1-Chloro-2-nonene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 2-Nonen-1-ol.
Addition: 1,2-Dibromo-2-nonene.
Oxidation: 2-Nonene oxide.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Chloro-2-nonene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Z)-1-Chloro-2-nonene exerts its effects involves interactions with various molecular targets. The chlorine atom and the double bond play crucial roles in its reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways and targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(E)-1-Chloro-2-nonene: The E-isomer of 1-chloro-2-nonene, differing in the spatial arrangement around the double bond.
1-Bromo-2-nonene: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-1-nonene: Chlorine atom attached to the second carbon instead of the first.
Uniqueness: (Z)-1-Chloro-2-nonene is unique due to its specific Z-configuration, which can influence its reactivity and interactions compared to its E-isomer and other similar compounds. This configuration can lead to different physical properties and chemical behaviors, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
(Z)-1-chloronon-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALNZBXPXBMTK-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
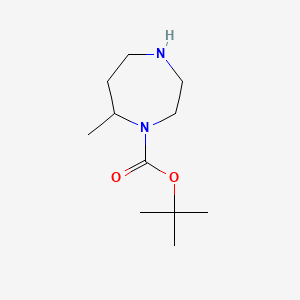
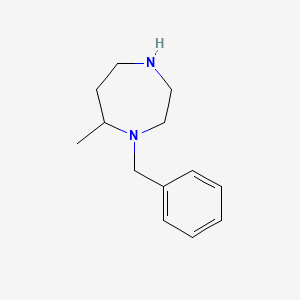
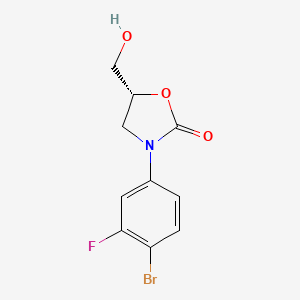
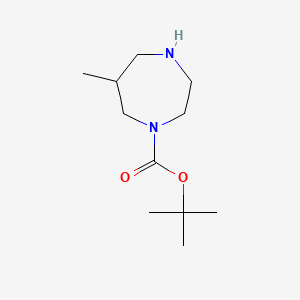
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
